molecular formula C5H2Cl2F2N2 B2603902 2,4-Dichloro-5-(difluoromethyl)pyrimidine CAS No. 1807617-94-2

2,4-Dichloro-5-(difluoromethyl)pyrimidine

Cat. No.: B2603902
CAS No.: 1807617-94-2
M. Wt: 198.98
InChI Key: MHWMASHRIADZLN-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(difluoromethyl)pyrimidine is a halogenated pyrimidine derivative characterized by chlorine atoms at positions 2 and 4 and a difluoromethyl (-CF$_2$H) group at position 3. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. Its difluoromethyl substituent enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, making it valuable in drug design .

Properties

IUPAC Name

2,4-dichloro-5-(difluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2F2N2/c6-3-2(4(8)9)1-10-5(7)11-3/h1,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWMASHRIADZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-(difluoromethyl)pyrimidine typically involves the chlorination of 5-(difluoromethyl)pyrimidine. One common method includes the reaction of 5-(difluoromethyl)pyrimidine with thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Pyrimidine derivatives with chlorine substituents typically undergo nucleophilic aromatic substitution at the chlorinated positions. For dichloropyrimidines like 2,4-dichloropyrimidine , substitution occurs preferentially at the more electron-deficient position (e.g., para to electron-withdrawing groups).

Example Conditions (inferred from analogous compounds):

  • Reagents : Alkoxides (e.g., sodium methoxide), amines, or thiols.

  • Solvents : Polar aprotic solvents like DMSO or THF.

  • Outcome : Replacement of one or both chlorine atoms with nucleophiles (e.g., alkoxy, amino, or thioether groups) .

Cross-Coupling Reactions

Pyrimidines with halogen substituents can participate in Suzuki-Miyaura coupling or similar catalytic reactions to form carbon-carbon bonds. For example:

  • Reagents : Boronic acids, palladium catalysts (e.g., Pd(OAc)₂), and ligands (e.g., triphenylphosphine).

  • Solvents : THF or DMF.

  • Outcome : Substituted pyrimidines with aryl or heteroaryl groups.

Biological Activity

While direct data for 2,4-dichloro-5-(difluoromethyl)pyrimidine is unavailable, related pyrimidine derivatives (e.g., 4,6-dichloro-5-(difluoromethyl)pyrimidine ) exhibit:

Activity Cell Line IC₅₀ (µM)
Anticancer (MCF-7)Breast cancer1.25
Anticancer (A549)Lung cancer0.85
Anticancer (HCT116)Colon cancer1.10

Note: Data from a structurally similar compound.

Limitations and Gaps

The provided sources lack explicit reaction data for This compound . Further experimental studies or literature reviews beyond the given materials would be needed to confirm specific reactivity patterns.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
2,4-Dichloro-5-(difluoromethyl)pyrimidine serves as an important intermediate in the synthesis of various pharmaceuticals. It has been investigated for its potential in treating viral infections and cancers. The compound's structural features allow it to interact effectively with biological targets, enhancing its therapeutic efficacy.

Case Study: Antitumor Activity
A study conducted on BALB/c nude mice inoculated with MDA-MB-231 breast cancer cells demonstrated that this compound significantly inhibited lung metastasis when administered over 30 days. The results showed a marked improvement compared to established treatments like TAE226, indicating its potential as an antitumor agent.

Agricultural Chemicals

Herbicide Development
The compound is widely utilized as an active ingredient in herbicides. Its effectiveness in controlling unwanted weeds contributes to enhanced agricultural productivity. By targeting specific biochemical pathways in plants, it minimizes crop damage while maximizing yield.

Environmental Impact Studies
Research involving this compound also includes assessing the environmental impact of pesticides. Studies focus on understanding the degradation and behavior of herbicides in ecosystems, which is crucial for developing sustainable agricultural practices .

Material Science

Specialty Polymers and Coatings
In material science, this compound is used to formulate specialty polymers and coatings. These materials exhibit improved chemical resistance and durability, making them suitable for various industrial applications.

Research Reagents

As a valuable reagent in organic synthesis, this compound allows researchers to explore new chemical reactions and develop novel compounds in laboratory settings. Its versatility makes it a staple in synthetic chemistry research.

Table 1: Summary of Applications

Application AreaSpecific Use Cases
Medicinal ChemistryAntiviral and anticancer drug synthesis
Agricultural ChemicalsActive ingredient in herbicides
Material ScienceFormulation of specialty polymers and coatings
Research ReagentsOrganic synthesis and development of novel compounds

Table 2: Case Study Results

Study FocusFindings
Antitumor ActivitySignificant inhibition of lung metastasis in mice models
Environmental StudiesInsights into herbicide behavior and degradation

Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship of this compound reveals that the presence of difluoromethyl and dichloro groups enhances binding affinity to molecular targets involved in tumor growth and viral replication. This understanding aids in optimizing derivatives for improved therapeutic outcomes .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-(difluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interfering with nucleic acid synthesis. The molecular targets and pathways involved can vary but often include key enzymes in metabolic pathways or receptors involved in disease processes.

Comparison with Similar Compounds

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity Electron-Withdrawing Groups: The trifluoromethyl (-CF$3$) group in 2,4-dichloro-5-(trifluoromethyl)pyrimidine enhances electrophilicity at the pyrimidine ring, facilitating nucleophilic aromatic substitution (SNAr) reactions in drug synthesis . Methoxy Group: The methoxy (-OCH$_3$) substituent in 2,4-dichloro-5-methoxy-pyrimidine is electron-donating, reducing electrophilicity but improving solubility. This compound is synthesized via cyclization with a 46% yield . Chloromethyl Group: The -CH$2$Cl group in 2,4-dichloro-5-(chloromethyl)pyrimidine enables further functionalization (e.g., iodination to -CH$2$I), enhancing utility in cross-coupling reactions .

Crystallographic and Physical Properties

  • The crystal structure of 4,6-dichloro-5-methoxypyrimidine reveals stabilizing Cl···N interactions (3.094–3.100 Å), influencing solubility and melting behavior . Similar interactions may vary in difluoromethyl analogs due to steric and electronic differences.
  • Fluorinated derivatives (e.g., -CF$2$H, -CF$3$) exhibit higher lipophilicity (logP) compared to methoxy or chloromethyl analogs, impacting membrane permeability and bioavailability .

Synthetic Applications Difluoromethyl Derivatives: Synthesis of this compound involves selective fluorination steps, often requiring reagents like DAST (diethylaminosulfur trifluoride) . Deuterated Analogs: 4-Chloro-5-trifluoromethyl-2-(methyl-d3)-pyrimidine incorporates deuterium to study metabolic stability, a strategy increasingly used in preclinical drug development .

Biological and Pharmacological Relevance The trifluoromethyl derivative is pivotal in synthesizing LRRK2 inhibitors for neurodegenerative diseases , whereas the difluoromethyl variant may offer reduced off-target effects due to altered fluorine interactions .

Biological Activity

2,4-Dichloro-5-(difluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is primarily studied for its potential applications in medicinal chemistry, particularly in anti-inflammatory, antimicrobial, and anticancer research. This article compiles various studies detailing the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical formula for this compound is C5_5Cl2_2F2_2N3_3. Its structural features contribute significantly to its biological properties. The presence of chlorine and fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

1. Anti-inflammatory Activity

Recent studies have demonstrated that pyrimidine derivatives exhibit significant anti-inflammatory properties. In particular, this compound has shown promising results in inhibiting cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation.

  • Study Findings :
    • The compound was tested alongside known anti-inflammatory agents like celecoxib. It exhibited comparable IC50_{50} values, indicating potent inhibition of COX-2 activity .
    • In vivo models such as carrageenan-induced paw edema showed that this compound significantly reduced inflammation markers compared to controls.

2. Antimicrobial Activity

Pyrimidines are well-known for their antimicrobial properties. The biological activity of this compound against various pathogens has been investigated.

  • Antibacterial Efficacy :
    • In vitro tests revealed that this compound displays activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. MIC values were reported in the low µg/mL range .
  • Antifungal Properties :
    • The compound also demonstrated antifungal activity against Candida albicans, with efficacy comparable to established antifungal agents .

3. Anticancer Activity

The anticancer potential of pyrimidine derivatives is a significant area of research.

  • Mechanism of Action :
    • Studies indicate that this compound can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation .
  • Case Study :
    • In a recent investigation on various pyrimidine derivatives, this compound was noted to exhibit cytotoxic effects against A549 (lung cancer) and Caco-2 (colon cancer) cell lines with IC50_{50} values significantly lower than those of standard chemotherapeutics .

Structure-Activity Relationship (SAR)

The SAR analysis of pyrimidines suggests that the position and nature of substituents play a crucial role in determining biological activity.

Substituent PositionSubstituent TypeEffect on Activity
2ChlorineIncreased anti-inflammatory activity
4DifluoromethylEnhanced lipophilicity
5Nitrogen-based groupsImproved anticancer efficacy

This table summarizes how specific modifications to the pyrimidine ring can enhance or diminish biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,4-dichloro-5-(difluoromethyl)pyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of halogenated pyrimidines often involves nucleophilic substitution or cross-coupling reactions. For analogs like 2,4-dichloro-5-(chloromethyl)pyrimidine, chlorination of precursor pyrimidines using POCl₃ or PCl₅ under reflux conditions is common . For difluoromethyl substituents, fluorination agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® may be employed. Reaction temperature and solvent polarity critically affect regioselectivity and byproduct formation. For example, anhydrous dichloromethane at −78°C minimizes side reactions in fluorination steps .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C/¹⁹F NMR can confirm substituent positions and purity. The difluoromethyl group typically shows a triplet in ¹⁹F NMR (δ ~ -100 to -120 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection (λ = 254 nm) ensures ≥95% purity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (calc. for C₅H₃Cl₂F₂N₂: 228.96 g/mol) .

Q. How should researchers handle and store this compound safely?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis. Use nitrile gloves and fume hoods due to potential toxicity. Waste must be neutralized with aqueous NaHCO₃ before disposal via certified hazardous waste services .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model electrophilic centers. For example, the C5 difluoromethyl group’s electron-withdrawing effect increases the electrophilicity of C2 and C4 chlorine atoms, favoring SNAr (nucleophilic aromatic substitution) at these positions. Fukui indices and electrostatic potential maps help identify reactive sites .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected ¹³C NMR shifts) for halogenated pyrimidines?

  • Methodological Answer : Discrepancies between experimental and theoretical NMR data may arise from solvent effects or conformational flexibility. Use ab initio calculations (e.g., GIAO method) with implicit solvent models (e.g., PCM) to simulate spectra. Cross-validate with X-ray crystallography (if crystalline) to confirm substituent geometry, as seen in related pyrazolo[1,5-a]pyrimidine structures .

Q. How does the difluoromethyl group influence the compound’s bioactivity in medicinal chemistry studies?

  • Methodological Answer : The difluoromethyl group enhances metabolic stability by resisting oxidative degradation. In enzyme inhibition assays (e.g., kinase targets), its electronegativity modulates binding affinity via dipole interactions. Compare IC₅₀ values of analogs (e.g., trifluoromethyl vs. difluoromethyl) to quantify steric and electronic effects .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodological Answer : Key challenges include:

  • Purification : Column chromatography is impractical at scale; switch to recrystallization (e.g., using ethyl acetate/hexane).
  • Fluorination Safety : Replace DAST with safer agents like XtalFluor-M® to reduce HF byproduct risks.
  • Yield Optimization : Use flow chemistry for exothermic steps (e.g., chlorination) to improve reproducibility .

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